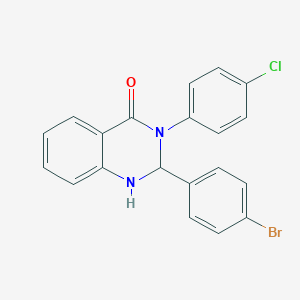

3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

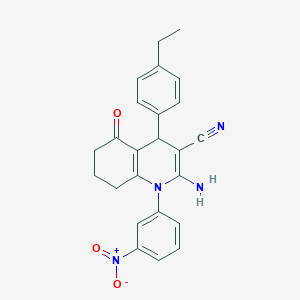

The compound “3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one” is a complex organic molecule. The crystal structure of this compound contains two molecules (A and B) in the asymmetric unit . The planar coumarin systems make dihedral angles of 5.47 (1) and 6.42 (1)° with the thiazole rings in the two unique molecules .

Synthesis Analysis

While specific synthesis information for this exact compound was not found, similar compounds have been synthesized through various methods. For example, sulfonamide was reacted with different phenyl thioureas in the presence of iodine and recrystallised from methyl ethyl ketone .Molecular Structure Analysis

The molecular structure of this compound is complex, with a planar coumarin system making dihedral angles with the thiazole rings . More detailed structural analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthesis Techniques

The compound 3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromo-2H-chromen-2-one, as part of a broader category of compounds, can be synthesized through efficient methodologies. For instance, a two-component synthesis approach has been developed for similar structures, involving the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with a variety of substituted anilines, yielding a series of compounds including ones with methylphenylamino substituents. This method is highlighted by its simplicity, employing common solvents like ethanol and standard analytical techniques for structure confirmation, including elemental analyses, UV-vis, FTIR, NMR, and mass spectroscopy, with some compounds further characterized by X-ray diffraction studies (Saeed, Arif, Irfan, & Bolte, 2013).

Biological Activities and Applications

Derivatives of the mentioned compound class exhibit significant biological activities, which can be harnessed in various applications. For example, coumarin-thiazole derivatives have been recognized for their antimicrobial properties. A particular derivative, 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, demonstrated potent antimicrobial effects against a range of microorganisms when incorporated into polyurethane coatings. This suggests its potential application in creating antimicrobial surfaces, relevant in healthcare settings to prevent microbial contamination (El‐Wahab et al., 2014).

Another study focused on the synthesis and evaluation of thiazolyl-pyrazole-biscoumarin compounds, which incorporated multiple heterocyclic rings, showing notable antioxidant, antibacterial, and anti-fungal capacities. Such compounds could be explored further for pharmaceutical applications, particularly in the development of new antimicrobial and antioxidant agents (Mahmoodi & Ghodsi, 2017).

Advanced Material Applications

The intrinsic properties of these compounds extend their potential use beyond biological activities. For instance, pyrazolyl and chromene-based anilines have been synthesized, showing promising fluorescence properties that could be utilized in biological imaging. Their significant antibacterial and antifungal activities further enhance their application scope in materials science, especially in the development of materials with built-in antimicrobial and imaging capabilities (Banoji et al., 2022).

Propriétés

IUPAC Name |

3-(2-anilino-1,3-thiazol-4-yl)-6,8-dibromochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2N2O2S/c19-11-6-10-7-13(17(23)24-16(10)14(20)8-11)15-9-25-18(22-15)21-12-4-2-1-3-5-12/h1-9H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJPIBNPCRHDDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B392991.png)

![N'-[(E)-(2-bromophenyl)methylidene]bicyclo[10.1.0]trideca-4,8-diene-13-carbohydrazide](/img/structure/B392996.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B393003.png)

![3-[4-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)phenyl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B393006.png)

![5-[(E)-1-(4-methoxyphenyl)methylidene]-2-(4-methylpiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B393008.png)

![2-Amino-4-(4-methoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B393010.png)

![1,7-Diphenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B393012.png)